4-Methyl-1,8-naphthyridin-2-ol

Medicinal Chemistry Physicochemical Characterization Drug Design

4-Methyl-1,8-naphthyridin-2-ol (CAS 889940-20-9) is a heterocyclic compound featuring a 1,8-naphthyridine core, a methyl substituent at the 4-position, and a hydroxyl/lactam functionality at the 2-position. The 1,8-naphthyridine scaffold is widely recognized in medicinal chemistry for its diverse pharmacological profile, including antimicrobial, anticancer, and anti-inflammatory activities, serving as a privileged structure for drug discovery programs.

Molecular Formula C9H8N2O
Molecular Weight 160.176
CAS No. 889940-20-9
Cat. No. B2648935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,8-naphthyridin-2-ol
CAS889940-20-9
Molecular FormulaC9H8N2O
Molecular Weight160.176
Structural Identifiers
SMILESCC1=CC(=O)NC2=C1C=CC=N2
InChIInChI=1S/C9H8N2O/c1-6-5-8(12)11-9-7(6)3-2-4-10-9/h2-5H,1H3,(H,10,11,12)
InChIKeyUYGZBDXIEDQOTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1,8-naphthyridin-2-ol (CAS 889940-20-9): Sourcing and Baseline Characterization for Medicinal Chemistry Research


4-Methyl-1,8-naphthyridin-2-ol (CAS 889940-20-9) is a heterocyclic compound featuring a 1,8-naphthyridine core, a methyl substituent at the 4-position, and a hydroxyl/lactam functionality at the 2-position [1]. The 1,8-naphthyridine scaffold is widely recognized in medicinal chemistry for its diverse pharmacological profile, including antimicrobial, anticancer, and anti-inflammatory activities, serving as a privileged structure for drug discovery programs [2]. The compound is commercially available with purity specifications of 95% or 98% from multiple vendors, making it accessible for laboratory-scale synthesis and biological screening.

Why 4-Methyl-1,8-naphthyridin-2-ol Cannot Be Arbitrarily Substituted by Other Naphthyridine Analogs


The substitution pattern on the 1,8-naphthyridine core critically determines both chemical reactivity and biological target engagement. Structure-activity relationship (SAR) studies have demonstrated that modifications at specific ring positions—particularly the 3-position and 4-position—profoundly influence receptor binding efficiency and functional potency [1]. Specifically, the 4-methyl substitution confers distinct electronic and steric properties that differentiate 4-Methyl-1,8-naphthyridin-2-ol from its 3-methyl, 7-methyl, or unsubstituted analogs . Furthermore, research on 2-substituted-4-methyl-7-amino-1,8-naphthyridines revealed that the 4-methyl group, in combination with other substituents, can either enable or abolish antibacterial activity against gram-positive and gram-negative bacterial panels [2]. Therefore, substituting this compound with a positional isomer or a different naphthyridine derivative without the 4-methyl-2-ol substitution pattern carries a high risk of yielding divergent biological outcomes that invalidate comparative analysis and confound experimental reproducibility.

Quantitative Differentiation Guide: 4-Methyl-1,8-naphthyridin-2-ol vs. Structural Analogs


Comparative Physicochemical Profile: 4-Methyl-1,8-naphthyridin-2-ol vs. Unsubstituted 1,8-Naphthyridin-2-ol Core

Direct comparison of key physicochemical properties reveals distinct differences between 4-Methyl-1,8-naphthyridin-2-ol and the unsubstituted 1,8-naphthyridin-2(8H)-one core. The target compound has a molecular weight of 160.17 g/mol, a calculated density of 1.2±0.1 g/cm³, and a predicted boiling point of 383.4±42.0 °C at 760 mmHg [1]. The XLogP3 value is calculated as 0.5, with 1 hydrogen bond donor and 2 hydrogen bond acceptors [2]. In contrast, the parent 1,8-naphthyridin-2(8H)-one (CAS 15936-09-1) has a molecular weight of 146.15 g/mol and a reported melting point of 197-199 °C (from benzene) . The calculated water solubility for 4-Methyl-1,8-naphthyridin-2-ol is approximately 4.6 g/L at 25 °C .

Medicinal Chemistry Physicochemical Characterization Drug Design

Positional Isomer Differentiation: 4-Methyl vs. 7-Methyl Substitution on Antibacterial Activity

The positional placement of the methyl group on the 1,8-naphthyridine scaffold is a decisive factor for antibacterial efficacy. Studies on 2-substituted-4-methyl-7-amino-1,8-naphthyridines demonstrated that this specific substitution pattern was devoid of antibacterial activity when screened against a panel of gram-positive bacteria (Staphylococcus epidermidis, Bacillus subtilis, Enterococcus faecalis, Micrococcus luteus) and gram-negative bacteria (Proteus vulgaris, Pseudomonas aeruginosa, Escherichia coli, Salmonella typhi) [1]. Conversely, the established antibacterial agent nalidixic acid (1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one-3-carboxylic acid), which contains a 7-methyl substitution, exhibits clinically validated antibacterial activity via DNA gyrase inhibition [2].

Antibacterial SAR Infectious Disease

Structural Comparison: 4-Methyl-1,8-naphthyridin-2-ol vs. 7-Amino-4-methyl-1,8-naphthyridin-2-ol

The 7-amino-substituted analog, 7-Amino-4-methyl-1,8-naphthyridin-2-ol (CAS 1569-15-9), exhibits a distinctly different biological profile compared to the non-aminated parent compound. Studies indicate that the 7-amino derivative has demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli [1]. In contrast, the 4-methyl-7-amino series (without 2-substitution) was found to be devoid of antibacterial activity, highlighting the critical importance of the 2-hydroxy/2-oxo functionality [2].

Antimicrobial Chemical Biology Synthetic Intermediate

Isomeric Scaffold Comparison: 1,8-Naphthyridine vs. 1,5-Naphthyridine Core

The regioisomeric positioning of nitrogen atoms in the naphthyridine ring system profoundly impacts biological target recognition. 1,8-Naphthyridine derivatives have been developed as potent antagonists of the Class III GPCR mGlu5 receptor and as modulators of adenosine receptors (A2A subtype) . In contrast, 1,5-naphthyridine derivatives exhibit different pharmacological profiles, including reported broad-spectrum antibiotic activity via DNA gyrase and topoisomerase IV inhibition . The 1,8-isomer provides distinct hydrogen-bonding patterns and chelation geometry compared to the 1,5-, 1,6-, and 1,7-isomers.

Heterocyclic Chemistry Pharmacophore Design Biological Screening

Optimal Research and Procurement Scenarios for 4-Methyl-1,8-naphthyridin-2-ol


Synthetic Intermediate for 7-Functionalized 1,8-Naphthyridine Derivatives

Based on the structural comparison evidence establishing that 7-amino substitution significantly alters antibacterial activity relative to the parent compound [1], 4-Methyl-1,8-naphthyridin-2-ol serves as an optimal starting material for synthesizing 7-substituted analogs. The C-7 position on the pyridine ring is a primary target for electrophilic substitution and further functionalization, enabling the generation of diverse compound libraries for SAR exploration . Procurement of this compound with 95% or 98% purity supports reproducible synthetic workflows in medicinal chemistry laboratories.

GPCR-Targeted Drug Discovery Programs (mGlu5 and Adenosine Receptors)

The class-level evidence demonstrates that 1,8-naphthyridine derivatives are potent antagonists of the mGlu5 receptor and that modifications at specific positions on the 1,8-naphthyridine core enhance binding to adenosine A2A receptors [2]. The 4-methyl-2-ol substitution pattern provides a defined scaffold with calculated XLogP3 of 0.5 [3], offering a balanced lipophilicity profile suitable for CNS-penetrant or peripherally restricted GPCR ligand optimization. Researchers should prioritize this compound when designing novel mGlu5 or adenosine receptor modulators.

Non-Antibacterial 1,8-Naphthyridine-Based Research Programs

Given the evidence that 2-substituted-4-methyl-7-amino-1,8-naphthyridines were devoid of antibacterial activity against tested gram-positive and gram-negative bacteria [4], procurement of 4-Methyl-1,8-naphthyridin-2-ol is most appropriate for research programs targeting non-antibacterial indications. The 1,8-naphthyridine scaffold has established applications in anticancer, anti-inflammatory, and neurological research [5]. This compound should not be selected for antibacterial discovery programs, where 7-methyl substituted analogs (e.g., nalidixic acid derivatives) are more appropriate starting points.

Physicochemical Profiling and Early-Stage Lead Optimization

The available physicochemical data for 4-Methyl-1,8-naphthyridin-2-ol—including molecular weight (160.17 g/mol), calculated density (1.2±0.1 g/cm³), predicted boiling point (383.4±42.0 °C), and calculated water solubility (~4.6 g/L at 25 °C) [6]—provide a defined baseline for property-based lead optimization. Compared to the unsubstituted 1,8-naphthyridin-2(8H)-one core (MW: 146.15 g/mol), the increased molecular weight and moderate XLogP3 value of 0.5 [7] position this compound as a reference standard for assessing how 4-methyl substitution influences solubility, permeability, and metabolic stability in drug discovery programs.

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